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molecular formula C9H11N3O2 B8440293 2-(2-Hydroxyethoxymethyl)-pyrido[2,3-d]imidazole

2-(2-Hydroxyethoxymethyl)-pyrido[2,3-d]imidazole

Cat. No. B8440293
M. Wt: 193.20 g/mol
InChI Key: ODAOAOKOZLSJCH-UHFFFAOYSA-N
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Patent
US06716849B1

Procedure details

1,4-Dioxan-2-one (6.13 g, 60 mmol) and 2,3-diaminopyridine (5.46 g, 50 mmol) in mesitylene (100 ml) were heated at reflux in a Dean-Stark separator for 10 h. After cooling, mesitylene was decanted off and the residue was purified by silica gel chromatography (dichloromethane:methanol 9:1) (yield: 8.47 g, 87% of theory).
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][O:4][CH2:3][C:2]1=O.[NH2:8][C:9]1[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][N:10]=1>C1(C)C=C(C)C=C(C)C=1>[OH:1][CH2:6][CH2:5][O:4][CH2:3][C:2]1[NH:15][C:14]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=2[N:8]=1

Inputs

Step One
Name
Quantity
6.13 g
Type
reactant
Smiles
O1C(COCC1)=O
Name
Quantity
5.46 g
Type
reactant
Smiles
NC1=NC=CC=C1N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux in a Dean-Stark separator for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
mesitylene was decanted off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (dichloromethane:methanol 9:1) (yield: 8.47 g, 87% of theory)

Outcomes

Product
Name
Type
Smiles
OCCOCC=1NC2=C(N1)N=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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